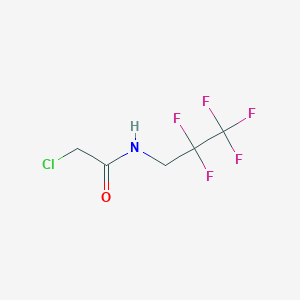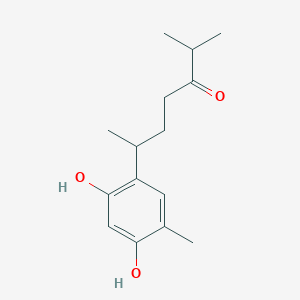![molecular formula C11H14N2O4S B14190900 2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide CAS No. 919997-43-6](/img/structure/B14190900.png)
2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide is an organic compound that belongs to the class of indane derivatives. Indane compounds are characterized by a cyclopentane ring fused to a benzene ring, forming a bicyclic structure. This compound is of interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide typically involves the reaction of 2,3-dihydro-1H-indene with sulfonamide and hydroxylamine. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of ultrasound irradiation has also been explored to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide: Another indane derivative with similar structural features.
Indole derivatives: Compounds containing an indole moiety, which also exhibit diverse biological activities.
Uniqueness
2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide is unique due to its specific combination of a sulfonamide group and a hydroxylamine moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
919997-43-6 |
|---|---|
Fórmula molecular |
C11H14N2O4S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-2-ylsulfamoyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H14N2O4S/c14-11(12-15)7-18(16,17)13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13,15H,5-7H2,(H,12,14) |
Clave InChI |
AQTXWGXHTUDVTB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=CC=CC=C21)NS(=O)(=O)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)

![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)

![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)

![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)


![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
